molecular formula C6H7BrClNO B6271553 3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole CAS No. 2731014-08-5

3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole

Cat. No. B6271553
CAS RN: 2731014-08-5
M. Wt: 224.5
InChI Key:
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Description

3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole is an organic compound that is used in a variety of scientific research applications. It is a 5-membered heterocyclic aromatic compound that contains bromine, chlorine, and oxygen atoms. It is a highly reactive compound and has been used in a variety of synthetic and biochemical processes.

Scientific Research Applications

3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole has a variety of scientific research applications. It is commonly used in organic synthesis, as it is a highly reactive compound. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used in the synthesis of biologically active compounds, such as drugs and enzymes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can donate a pair of electrons to a Lewis base. This donation of electrons can then result in the formation of a new bond, which can be used in a variety of synthetic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole are not well-understood. However, it is known that the compound can act as a Lewis acid, which means that it can donate a pair of electrons to a Lewis base. This donation of electrons can then result in the formation of a new bond, which can be used in a variety of synthetic processes.

Advantages and Limitations for Lab Experiments

3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high reactivity, which makes it ideal for a variety of synthetic processes. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with care. Additionally, it is a highly reactive compound, which can lead to undesired side reactions in some cases.

Future Directions

The future directions for 3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole are numerous. One possible direction is to explore its use in the synthesis of other heterocyclic compounds, such as pyridines and quinolines. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential uses in drug synthesis and development. Finally, further research could be done to explore its potential use in the development of new catalysts and enzymes.

Synthesis Methods

3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole can be synthesized by a variety of methods. One of the most common methods of synthesis is by the reaction of 2-chloropropan-2-yl bromide with 1,2-diaminopropane in the presence of sodium hydroxide. This reaction yields a mixture of the desired product and by-products. The by-products can then be separated from the desired product by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole involves the reaction of 2-chloropropan-2-ol with 2-amino-3-bromo-1,2-epoxypropane, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-chloropropan-2-ol", "2-amino-3-bromo-1,2-epoxypropane" ], "Reaction": [ "Step 1: 2-chloropropan-2-ol is reacted with 2-amino-3-bromo-1,2-epoxypropane in the presence of a base such as sodium hydroxide to form the intermediate 3-bromo-5-(2-chloropropan-2-yloxy)-1,2-epoxypropane.", "Step 2: The intermediate is then cyclized by heating in the presence of a catalyst such as zinc chloride to form the final product, 3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole." ] }

CAS RN

2731014-08-5

Product Name

3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole

Molecular Formula

C6H7BrClNO

Molecular Weight

224.5

Purity

91

Origin of Product

United States

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